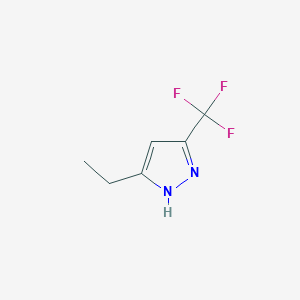

5-ethyl-3-(trifluoromethyl)-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Heterocycle in Chemical Sciences

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a structure of immense significance in the chemical sciences. bg.ac.rsepo.orggoogle.com Its unique electronic properties and versatile reactivity make it a "privileged scaffold," a core molecular structure that is frequently found in biologically active compounds. smolecule.comnih.gov Pyrazole derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties. epo.orgvulcanchem.comnih.govnih.govglobalresearchonline.net

Beyond pharmaceuticals, the pyrazole nucleus is a critical component in the agrochemical industry. nist.gov Many commercial pesticides, herbicides, and fungicides are built upon this heterocyclic framework, owing to its effectiveness in controlling a variety of pests and plant diseases. chemimpex.comgoogle.com The applications of pyrazoles also extend to materials science, where they are used in the development of dyes, fluorescent substances, and conductive polymers. vulcanchem.comgoogle.com The ready accessibility and diverse chemical reactivity of the pyrazole skeleton allow chemists to generate vast libraries of compounds for screening and development in these varied fields. google.comvulcanchem.com

The Role of Trifluoromethylation in Enhancing Pyrazole Scaffolds for Advanced Applications

Trifluoromethylation, the introduction of a trifluoromethyl (-CF3) group into a molecule, is a powerful strategy in modern drug design and materials science. nih.gov When applied to the pyrazole scaffold, this modification imparts several advantageous properties. The trifluoromethyl group is highly electronegative and strongly electron-withdrawing, which can significantly alter the electronic distribution within the pyrazole ring. smolecule.comenamine.net

This modification leads to several key enhancements:

Enhanced Lipophilicity: The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes and reach its target site. enamine.netccspublishing.org.cn

Modulated Bioactivity: The unique steric and electronic properties of the trifluoromethyl group can lead to stronger and more selective binding interactions with biological targets, such as enzymes and receptors. smolecule.comenamine.net

The incorporation of a trifluoromethyl group into the pyrazole ring is therefore a well-established strategy for optimizing the physicochemical and pharmacokinetic profiles of drug candidates and agrochemicals. nih.govenamine.netmdpi.com

Research Trajectories for Substituted 1H-Pyrazoles, with Emphasis on 5-Ethyl-3-(trifluoromethyl)-1H-pyrazole

Research into substituted 1H-pyrazoles is a vibrant and expanding field, driven by the quest for novel compounds with superior performance in medicine and agriculture. The specific substitution pattern on the pyrazole ring is crucial, as it determines the molecule's three-dimensional shape, reactivity, and interaction with biological systems. The compound this compound (C₆H₇F₃N₂) is a prime example of a strategically designed molecule that combines the robust pyrazole core with the enhancing properties of both an ethyl and a trifluoromethyl group. uni.lu

While detailed published studies focusing exclusively on this compound are not abundant, its importance can be inferred from the extensive research on closely related analogues. uni.lu These compounds are frequently cited as key intermediates in the synthesis of more complex, high-value molecules. smolecule.comchemimpex.comenamine.net For instance, derivatives like ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate and 1-methyl-3-(trifluoromethyl)-1H-pyrazole are pivotal building blocks for new pharmaceutical and agrochemical agents. google.comsmolecule.comenamine.net

The research trajectory for compounds like this compound is focused on its utility as a synthetic intermediate. The specific placement of the ethyl group at the 5-position and the trifluoromethyl group at the 3-position creates a distinct regioisomer with a unique steric and electronic profile. This arrangement is valuable for chemists aiming to synthesize novel active ingredients with high selectivity and potency. The synthesis of such compounds typically involves the cyclocondensation reaction between a substituted β-diketone (in this case, a derivative of 1,1,1-trifluorohexane-2,4-dione) and hydrazine (B178648). nih.gov The exploration of these substituted pyrazoles is essential for discovering next-generation drugs and crop protection agents. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇F₃N₂ | uni.lu |

| Monoisotopic Mass | 164.05614 Da | uni.lu |

| Predicted XlogP | 2.0 | uni.lu |

Table 2: Comparison of Structurally Related Trifluoromethyl-Pyrazoles

| Compound Name | Molecular Formula | Key Structural Features | Primary Research Application |

|---|---|---|---|

| This compound | C₆H₇F₃N₂ | 5-ethyl, 3-CF₃ | Synthetic Intermediate |

| ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | C₇H₇F₃N₂O₂ | 3-CF₃, 5-COOEt | Intermediate for pharmaceuticals and agrochemicals. smolecule.com |

| 1-methyl-3-(trifluoromethyl)-1H-pyrazole | C₅H₅F₃N₂ | 1-methyl, 3-CF₃ | Intermediate for medicinal and agrochemistry. enamine.net |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | C₁₀H₇F₃N₂ | 3-CF₃, 5-phenyl | Investigated for potential anticancer activity. nih.gov |

| Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C₁₃H₁₀ClF₃N₂O₂ | 1-(p-Cl-Ph), 4-COOEt, 5-CF₃ | Intermediate for novel pesticides and herbicides. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2/c1-2-4-3-5(11-10-4)6(7,8)9/h3H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNZLFVWIBQNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436806-62-1 | |

| Record name | 5-ethyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization of 5 Ethyl 3 Trifluoromethyl 1h Pyrazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 5-ethyl-3-(trifluoromethyl)-1H-pyrazole can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The lone proton on the pyrazole (B372694) ring (H-4) is anticipated to appear as a singlet, while the N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.

Based on data from analogous structures, the predicted chemical shifts (δ) are detailed in the table below. The methylene quartet appears downfield relative to the methyl triplet because of its proximity to the electron-withdrawing pyrazole ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~11.0 - 13.0 | Broad Singlet | N/A |

| H-4 (ring) | ~6.5 - 7.0 | Singlet | N/A |

| -CH₂- (ethyl) | ~2.7 - 2.9 | Quartet | ~7.6 |

| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet | ~7.6 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected. The trifluoromethyl (-CF₃) group's carbon atom typically appears as a quartet due to coupling with the three fluorine atoms (¹JC-F). The pyrazole ring carbons (C-3, C-4, and C-5) have characteristic chemical shifts, with C-3 and C-5 being significantly influenced by the attached trifluoromethyl and ethyl groups, respectively. The electron-withdrawing nature of the CF₃ group causes a notable downfield shift for the C-3 carbon.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| C-5 (ring) | ~148 - 156 | Singlet | N/A |

| C-3 (ring) | ~140 - 146 | Quartet | ²JC-F ≈ 35-42 |

| -CF₃ | ~118 - 122 | Quartet | ¹JC-F ≈ 270 |

| C-4 (ring) | ~103 - 108 | Singlet | N/A |

| -CH₂- (ethyl) | ~18 - 23 | Singlet | N/A |

| -CH₃ (ethyl) | ~12 - 15 | Singlet | N/A |

Variable-Temperature NMR (VT-NMR) Studies for Conformational Dynamics

At room temperature, this exchange is often rapid on the NMR timescale, resulting in an averaged spectrum where the 3- and 5-positions are chemically equivalent. bohrium.com By lowering the temperature, this exchange can be slowed, leading to the observation of distinct signals for each tautomer. researchgate.netfu-berlin.de This allows for the determination of the equilibrium constant between the tautomers and the activation energy of the exchange process. For this compound, this would mean resolving the two distinct tautomeric forms: this compound and 3-ethyl-5-(trifluoromethyl)-1H-pyrazole. Additionally, VT-NMR could potentially be used to study the rotational barrier of the ethyl group, although this process is typically very fast and has a low activation energy.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure. A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding. rsc.org Aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. ieeesem.comvscht.cz

The pyrazole ring itself gives rise to C=N and C=C stretching vibrations typically found in the 1400-1600 cm⁻¹ region. Perhaps the most diagnostic signals for this particular molecule are the very strong and intense absorption bands associated with the C-F stretching of the trifluoromethyl group, which are typically observed in the 1100-1300 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | ~3100 - 3300 | Medium-Strong, Broad |

| C-H stretch (ring) | ~3050 - 3100 | Medium-Weak |

| C-H stretch (aliphatic) | ~2850 - 2980 | Medium |

| C=N / C=C stretch (ring) | ~1400 - 1600 | Medium-Strong |

| C-F stretch (CF₃) | ~1100 - 1300 | Very Strong, Intense |

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Vis spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels. Pyrazole and its derivatives are aromatic and thus exhibit characteristic absorptions in the ultraviolet region.

These absorptions are primarily due to π → π* transitions within the conjugated system of the pyrazole ring. nih.gov For simple pyrazoles, these transitions typically occur below 250 nm. nih.gov The presence of substituents on the ring can cause a shift in the absorption maximum (λmax). The ethyl group (an alkyl group) generally causes a small bathochromic (red) shift, while the electron-withdrawing trifluoromethyl group can also influence the position and intensity of the absorption bands. mdpi.com Studies on substituted pyrazoles show absorption maxima ranging from approximately 215 nm to over 350 nm, depending on the nature and extent of conjugation of the substituents. nih.govresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. In pyrazole derivatives, the primary electronic transitions observed are π → π* and n → π*. nih.gov

The pyrazole ring is an aromatic system containing π-electrons, which can be excited to anti-bonding π* orbitals. These π → π* transitions are typically characterized by high molar absorptivity (ε) and appear at shorter wavelengths. Additionally, the two nitrogen atoms in the pyrazole ring possess non-bonding electrons (lone pairs) in sp² hybrid orbitals. The excitation of these electrons to an anti-bonding π* orbital results in an n → π* transition. These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity compared to π → π* transitions. nih.gov

For this compound, the chromophore is the substituted pyrazole ring. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating ethyl group can influence the energy of the molecular orbitals and thus shift the absorption maxima (λmax). Studies on analogous trifluoromethyl-substituted pyrazoles show characteristic absorption bands in the UV region. For instance, arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles exhibit π–π* transitions in the 320–344 nm range and visible n–π* bands around 424–428 nm. nih.gov Based on the analysis of related structures, the expected UV-Vis absorption data for this compound in a common solvent like acetonitrile (B52724) are summarized below.

Table 1: Representative UV-Vis Absorption Data for Trifluoromethyl-Substituted Pyrazole Analogs

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Associated Orbitals |

|---|---|---|---|

| π → π* | ~210 - 250 | High (>10,000) | Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the pyrazole ring. |

Note: The data presented are estimated based on values reported for analogous compounds and may vary depending on the solvent and specific experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₆H₇F₃N₂, Molecular Weight: 164.13 g/mol ), electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. uni.lu

In a typical mass spectrum, the intact molecule is observed as the molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The fragmentation of pyrazole derivatives generally involves the cleavage of the substituents and the heterocyclic ring itself. researchgate.net

For this compound, the primary fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the ethyl group to form a stable secondary carbocation, resulting in a fragment at m/z 149.

Loss of the ethyl group (•C₂H₅): Leading to a fragment at m/z 135.

Loss of the trifluoromethyl radical (•CF₃): A significant fragmentation pathway resulting in a peak at m/z 95.

Ring Cleavage: The pyrazole ring can undergo complex rearrangements and fragmentation, often involving the expulsion of N₂ or HCN, leading to various smaller charged fragments. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Ion Formula | Description |

|---|---|---|

| 164 | [C₆H₇F₃N₂]⁺ | Molecular Ion (M⁺) |

| 149 | [C₅H₄F₃N₂]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group |

| 135 | [C₄H₂F₃N₂]⁺ | Loss of the ethyl radical (•C₂H₅) |

Note: The relative intensities of these fragments depend on the ionization energy and the stability of the resulting ions.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure for this compound is not publicly available, data from the closely related compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, offers significant insight into the expected structural features. researchgate.net The analysis of this analog reveals a monoclinic crystal system. researchgate.net

Table 3: Representative Crystallographic Data for an Analog, Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₇F₃N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.8088(8) |

| b (Å) | 6.7699(9) |

| c (Å) | 9.9351(12) |

| β (°) | 105.416(3) |

| Volume (ų) | 441.48(9) |

Source: Data from the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison is crucial for confirming the empirical formula and assessing the purity of a newly synthesized compound.

For a sample to be considered pure, the experimentally found values for C, H, and N should typically be within ±0.4% of the calculated values. amazonaws.com For fluorinated compounds, specialized combustion techniques may be required to handle the reactive fluorine-containing byproducts and ensure accurate results. mdpi.com

The theoretical elemental composition for this compound (C₆H₇F₃N₂) is calculated based on its molecular formula and atomic weights.

Table 4: Elemental Analysis Data for this compound (C₆H₇F₃N₂)

| Element | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| Carbon (C) | C₆H₇F₃N₂ | 43.91 | 43.9 ± 0.4 |

| Hydrogen (H) | C₆H₇F₃N₂ | 4.30 | 4.3 ± 0.4 |

Note: "Found (%)" represents the acceptable range for experimental results to confirm the empirical formula.

This analytical method serves as a final confirmation of the compound's elemental makeup, complementing the structural information provided by spectroscopic and crystallographic methods.

Computational and Theoretical Studies on 5 Ethyl 3 Trifluoromethyl 1h Pyrazole Systems

Quantum Mechanical Calculations (DFT) for Electronic Structure and Geometry Optimization

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and optimizing the geometry of pyrazole (B372694) derivatives. For a molecule like 5-ethyl-3-(trifluoromethyl)-1H-pyrazole, DFT methods such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation. These calculations yield crucial parameters including bond lengths, bond angles, and dihedral angles.

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is essential. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller energy gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated through DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Parameters for a Substituted Trifluoromethyl-Pyrazole Derivative

| Parameter | Calculated Value |

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (HOMO-LUMO) | 5.5 eV |

| Dipole Moment | 3.5 D |

Note: This table is illustrative and based on data for a related trifluoromethyl-pyrazole compound. Specific values for this compound would require dedicated calculations.

Molecular Modeling and Molecular Dynamics (MD) Simulations for Conformational Space and Interactions

To understand the dynamic behavior and conformational flexibility of this compound, molecular modeling and molecular dynamics (MD) simulations are indispensable tools. MD simulations would allow for the exploration of the molecule's conformational landscape over time, providing a more realistic representation of its behavior in different environments, such as in solution.

Analysis of Reactivity and Regioselectivity through Computational Approaches

Computational methods are pivotal in predicting the reactivity and regioselectivity of chemical reactions involving pyrazoles. For this compound, computational analysis could predict the most likely sites for electrophilic or nucleophilic attack, as well as the regioselectivity of cycloaddition reactions. researchgate.netmdpi.com

Fukui functions and dual descriptor analysis, derived from DFT calculations, can be used to identify the most reactive sites in the molecule. These reactivity indices help in understanding the orientation and outcome of chemical reactions, which is crucial for the design of new synthetic routes and the development of novel compounds with desired properties. nih.gov

Intermolecular Interaction Analysis via Hirshfeld Surface and Quantum Theory of Atoms in Molecules (QTAIM)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and characterize different types of interactions, such as hydrogen bonds and van der Waals forces. researchgate.netnih.govresearchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts, showing the proportion of the surface involved in each type of interaction. nih.govmdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) can be used in conjunction with Hirshfeld analysis to further investigate the nature of these interactions by analyzing the electron density at bond critical points.

Table 2: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyrazole Derivative

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 20.5 |

| N···H/H···N | 15.2 |

| F···H/H···F | 10.8 |

| Other | 8.5 |

Note: This table represents typical data for a fluorinated pyrazole compound and is for illustrative purposes only.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides a reliable means of predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. bohrium.comnih.gov

The Gauge-Including Atomic Orbital (GIAO) method is commonly used for NMR predictions. uncw.edu Theoretical IR spectra are calculated by determining the vibrational frequencies of the optimized geometry, which can then be compared with experimental FT-IR spectra to assign characteristic vibrational modes. Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis absorption maxima. x-mol.netelixirpublishers.com

Applications of Trifluoromethylated Pyrazoles in Advanced Chemical Fields

Agrochemical Science and Technology

Trifluoromethylated pyrazoles are a cornerstone in modern agrochemical research, providing the structural basis for a wide array of potent herbicides, fungicides, and insecticides. The trifluoromethyl group is crucial for enhancing the biological activity and stability of these compounds. chemimpex.comresearchgate.net

Pyrazole (B372694) derivatives are integral to the development of effective herbicides. A significant class of pyrazole-based herbicides functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netacs.org This enzyme is critical in plants for the biosynthesis of plastoquinone (B1678516) and tocopherol, and its inhibition leads to the disruption of carotenoid synthesis. Without carotenoids to protect chlorophyll (B73375) from photooxidation, the plant's foliage becomes bleached, ultimately leading to its death. nih.gov

Research has focused on designing novel pyrazole derivatives that target HPPD. For instance, a series of pyrazole compounds featuring a benzoyl scaffold were synthesized and evaluated for their inhibitory effects on Arabidopsis thaliana HPPD (AtHPPD). Several of these compounds demonstrated potent inhibitory activity, with IC50 values significantly lower than commercial standards like topramezone (B166797) and mesotrione (B120641). acs.org Specifically, compound Z9 from this series showed an outstanding IC50 value of 0.05 µM against AtHPPD. acs.org Furthermore, derivatives like Z21 exhibited excellent pre-emergence herbicidal activity against weeds such as Echinochloa crusgalli. acs.org Molecular docking studies suggest these compounds interact with key amino acid residues like Phe360 and Phe403 within the enzyme's active site. acs.org The development of dual-target inhibitors, acting on both HPPD and protoporphyrinogen (B1215707) oxidase (PPO), represents a promising strategy to combat weed resistance. acs.org

The strategic placement of the trifluoromethyl group on the pyrazole ring is a key element in optimizing the herbicidal efficacy and crop safety of these compounds. acs.orgresearchgate.net

Table 1: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Key Findings |

|---|---|---|---|

| Z9 acs.org | AtHPPD | 0.05 | Superior inhibitory activity compared to topramezone (1.33 µM) and mesotrione (1.76 µM). |

| B14 acs.org | AtHPPD / NtPPO | 0.12 (AtHPPD) | Potent dual-target inhibitor with excellent activity against AtHPPD, superior to topramezone (0.42 µM). |

| 6d nih.gov | Phytoene Desaturase (PDS) | - | Showed excellent post-emergence herbicidal effect against Digitaria sanguinalis. |

The trifluoromethylpyrazole moiety is a critical component in many modern fungicides, particularly within the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.netacs.orgacs.org SDHIs disrupt the fungal mitochondrial respiratory chain by blocking the activity of the succinate dehydrogenase enzyme (also known as Complex II), which leads to the depletion of cellular energy (ATP) and ultimately fungal death. researchgate.netacs.org This mechanism is valuable for managing fungal resistance as it does not show cross-resistance with other fungicide classes. acs.org

Pyrazole carboxamides are a prominent group of SDHI fungicides. nih.gov The synthesis of novel derivatives, such as those incorporating a trifluoromethyl group, is a major focus of research to discover compounds with broad-spectrum activity and high efficacy. rsc.orgmdpi.comhep.com.cn For example, a series of phenylethanol derivatives containing a trifluoromethyl pyrazole pharmacophore was designed and synthesized. rsc.orgrsc.org Within this series, compound 6i demonstrated potent antifungal activity against Botrytis cinerea, the fungus responsible for grey mold, with an EC50 value of 6.05 µg/mL. This was significantly better than the commercial fungicide pyrimethanil (B132214) (15.91 µg/mL). rsc.orgrsc.org Further investigation revealed that compound 6i acts by disrupting the permeability of the fungal cell membrane. rsc.orgrsc.org

Structure-activity relationship (SAR) studies are crucial in this field. Research has shown that modifications to the substituents on the pyrazole ring can significantly influence fungicidal activity. nih.gov For instance, the introduction of a p-trifluoromethylphenyl moiety in one study led to a compound (26 ) with high, broad-spectrum activity against six different phytopathogenic fungi. nih.gov

Table 2: Fungicidal Efficacy (EC50 in µg/mL) of Selected Trifluoromethylpyrazole Derivatives

| Compound ID | Botrytis cinerea | Rhizoctonia solani | Valsa mali | Thanatephorus cucumeris | Reference |

|---|---|---|---|---|---|

| 6i | 6.05 | - | - | - | rsc.orgrsc.org |

| 26 | 2.432 | 2.182 | 1.787 | 1.638 | nih.gov |

| Pyrimethanil (Control) | 15.91 | - | - | - | rsc.orgrsc.org |

| Boscalid (Control) | - | 0.464 | - | - | acs.org |

The phenylpyrazole chemical family, which features a central pyrazole ring, represents a significant class of broad-spectrum insecticides. wikipedia.orgorst.edu These compounds were developed in response to growing insect resistance to other pesticide classes like organophosphates and carbamates. wikipedia.orgosu.edu The most prominent member of this class is Fipronil, which contains a trifluoromethyl group. orst.eduosu.eduwikipedia.org

Fipronil and other phenylpyrazole insecticides act on the central nervous system of insects. orst.eduwikipedia.org Their primary mode of action is the blockage of GABA-gated chloride (GABA-Cl) channels and, to a lesser extent, glutamate-gated chloride (GluCl) channels. wikipedia.orgresearchgate.net By binding to these channels, the insecticide inhibits the "calming" effect of the neurotransmitter GABA, leading to hyperexcitation of the insect's nerves and muscles, followed by paralysis and death. osu.eduresearchgate.net This mechanism is highly selective for insects over mammals because the insecticide has a much greater binding affinity for insect GABA receptors. osu.eduwikipedia.org

Research in this area continues to explore new pyrazole derivatives to overcome resistance and improve efficacy. nih.gov Novel N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been synthesized and tested against various lepidopteran pests. mdpi.com One such compound, 7g , exhibited excellent insecticidal activity against Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm), with LC50 values of 5.32 mg/L and 6.75 mg/L, respectively, comparable to the commercial insecticide indoxacarb. mdpi.com

Materials Science Applications

The unique electronic properties and structural rigidity of the pyrazole ring, particularly when functionalized with trifluoromethyl groups, make it a valuable building block in materials science. nih.gov These compounds are being explored for applications in advanced polymers and high-performance fluorescent materials.

While a niche application, pyrazole derivatives serve as versatile intermediates in the synthesis of specialty chemicals and materials. chemimpex.com The pyrazole nucleus can be incorporated into polymer backbones or used as a pendant group to impart specific properties such as thermal stability, altered solubility, and specific chemical reactivity. The presence of the trifluoromethyl group can further enhance these properties, contributing to increased durability and resistance to chemical degradation in coatings and advanced polymers. The synthetic accessibility of various functionalized pyrazoles allows for the tailoring of monomer structures to achieve desired material characteristics.

Trifluoromethylated pyrazoles have emerged as promising scaffolds for the creation of novel fluorescent materials and dyes. mdpi.com The combination of the pyrazole core with other aromatic systems can lead to molecules with high fluorescence quantum yields and tunable emission spectra. globethesis.comresearchgate.net

One area of significant research involves 1H-pyrazolo[3,4-b]quinolines substituted with a CF3 group. These compounds have been synthesized and characterized for their potential use in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The trifluoromethyl group influences the electronic structure of the molecule, affecting its absorption and emission properties. For example, OLED devices fabricated using these compounds as emitters have been shown to produce deep bluish-green light, with emission wavelengths in the range of 481–506 nm. mdpi.comresearchgate.net One specific derivative, Mol3 (1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline), achieved a maximum brightness of approximately 1436.0 cd/m² in an OLED device. mdpi.comresearchgate.net The photophysical properties, including absorption and emission maxima, are key parameters in evaluating these materials. mdpi.com

Table 3: Photophysical Properties of a Trifluoromethyl-Substituted Pyrazoloquinoline (Mol3)

| Property | Value | Notes | Reference |

|---|---|---|---|

| Emission Wavelength | 506 nm | Bluish-green emission in an OLED device. | mdpi.comresearchgate.net |

| Maximum Brightness | ~1436.0 cd/m² | Achieved in a double-layer OLED structure. | mdpi.comresearchgate.net |

Potential in Photovoltaic and Electroluminescent Applications

The unique electronic properties conferred by the trifluoromethyl (-CF3) group make trifluoromethylated pyrazoles promising candidates for applications in organic electronics, particularly in the fields of photovoltaics (solar cells) and electroluminescence (organic light-emitting diodes or OLEDs). The high electron affinity and stability of the -CF3 group can influence the energy levels and charge-transporting properties of the pyrazole-based materials, making them suitable for use as emitters, hosts, or electron-transporting materials in electronic devices.

Research Findings in Photovoltaic Applications

Recent research has explored the use of novel 6-CF3-1H-pyrazolo[3,4-b]quinolines in bulk heterojunction (BHJ) solar cells. In these devices, the trifluoromethylated pyrazole derivatives act as the donor material, blended with a fullerene derivative as the acceptor. The architecture of such a solar cell is typically a multi-layered stack, for example: ITO/PEDOT:PSS/Active Layer/Al, where the active layer consists of the trifluoromethylated pyrazole blended with an acceptor material.

The performance of these solar cells is influenced by the specific chemical structure of the pyrazole derivative. For instance, studies on a series of 6-CF3-1H-pyrazolo[3,4-b]quinolines with varying substituents on the pyrazole core have demonstrated the impact of molecular design on photovoltaic performance. The introduction of phenyl groups at different positions on the pyrazole ring system was found to modulate the highest occupied molecular orbital (HOMO) energy levels, which in turn affects the open-circuit voltage (Voc) of the solar cell.

One particular study investigated a device utilizing a blend of a phenyl-substituted 6-CF3-1H-pyrazolo[3,4-b]quinoline and poly(3-decylthiophene-2,5-diyl) as the active layer. This device exhibited a power conversion efficiency (PCE) of approximately 0.38%. While this efficiency is modest compared to other organic photovoltaic technologies, it demonstrates the potential of this class of materials. Further optimization of the molecular structure and device engineering could lead to significant improvements in performance.

| Device Architecture | Active Layer Composition | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) |

| ITO/PEDOT:PSS/Active Layer/Al | 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline + Poly(3-decylthiophene-2,5-diyl) | ~0.38% | 0.78 V | 32.81 µA/cm² |

Research Findings in Electroluminescent Applications

Trifluoromethylated pyrazoles have also shown significant promise as emitting materials in OLEDs. The -CF3 group can enhance the electron-transporting properties of the molecule and contribute to achieving deep blue or green emission, which are crucial for full-color displays.

In a notable study, 6-CF3-1H-pyrazolo[3,4-b]quinoline derivatives were employed as emitters in a double-layer OLED device with the structure: ITO/PEDOT:PSS/Active Layer/ETM/Ca/Al. The active layer consisted of the trifluoromethylated pyrazole derivative doped into a poly(N-vinylcarbazole) (PVK) matrix, and an electron-transporting material (ETM) was used to facilitate charge injection.

These devices produced bright bluish-green light. The specific emission wavelength and device performance were dependent on the substituents on the pyrazole core. For example, a device based on 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline as the emitter achieved a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. The emission spectrum was in the range of 481–506 nm. These findings underscore the potential of trifluoromethylated pyrazoles in the development of efficient and color-tunable OLEDs.

| Device Architecture | Emitter Material | Maximum Brightness | Current Efficiency | Emission Wavelength Range |

| ITO/PEDOT:PSS/Active Layer/ETM/Ca/Al | 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline in PVK | ~1436.0 cd/m² | up to 1.26 cd/A | 481–506 nm |

Chemical Synthesis Intermediates for Diverse Functional Molecules

The 5-ethyl-3-(trifluoromethyl)-1H-pyrazole scaffold is a valuable building block in organic synthesis, serving as a versatile intermediate for the construction of a wide array of more complex functional molecules. The presence of the reactive pyrazole ring, coupled with the electron-withdrawing trifluoromethyl group and the ethyl substituent, provides multiple sites for chemical modification, enabling the synthesis of diverse derivatives with applications in pharmaceuticals and agrochemicals.

Role in the Synthesis of Bioactive Molecules

Trifluoromethylated pyrazoles are key components in a number of biologically active compounds. The -CF3 group is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, the this compound core can be strategically incorporated into larger molecules to impart these desirable properties.

A prominent example of the importance of the 3-(trifluoromethyl)pyrazole (B122699) moiety is in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. nih.gov Celecoxib contains a 1,5-diaryl-3-(trifluoromethyl)pyrazole core structure. While Celecoxib itself does not have an ethyl group at the 5-position, the synthetic strategies employed to create Celecoxib and its analogs can be adapted to utilize this compound as a starting material for novel derivatives. nih.govnih.gov The general synthetic approach involves the condensation of a β-diketone precursor with a substituted hydrazine (B178648). By using a precursor that would result in a 5-ethyl group, novel Celecoxib analogs can be synthesized for further biological evaluation. nih.gov

Versatility in Functionalization Reactions

The pyrazole ring in this compound offers several positions for functionalization, allowing for the introduction of a variety of substituents and the construction of diverse molecular architectures. The nitrogen atoms of the pyrazole ring can be alkylated or arylated, and the carbon atoms can undergo substitution reactions.

For instance, the N-H of the pyrazole can be reacted with various electrophiles to introduce different groups at the N1 position. This is a common strategy in the synthesis of 1,5-diarylpyrazole derivatives. Furthermore, the carbon atom at the 4-position of the pyrazole ring can be functionalized through reactions such as halogenation, nitration, or formylation, providing further opportunities for diversification.

The ethyl group at the 5-position can also be a site for chemical modification, although it is generally less reactive than the pyrazole ring itself. However, under certain conditions, the benzylic-like protons of the ethyl group could potentially be involved in reactions.

The versatility of the this compound scaffold makes it a valuable intermediate for combinatorial chemistry and the generation of libraries of compounds for high-throughput screening in drug discovery and agrochemical research. The ability to readily modify the core structure at multiple positions allows for the systematic exploration of the structure-activity relationships of the resulting functional molecules.

Future Research Directions and Perspectives

Exploration of Novel and Greener Synthetic Pathways for 5-Ethyl-3-(trifluoromethyl)-1H-pyrazole

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of this compound will likely prioritize "green" chemistry principles to reduce waste, minimize energy consumption, and utilize less hazardous substances. epa.govepa.gov

Key areas of exploration include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target pyrazole (B372694) in a single step. This approach improves atom economy and reduces the need for intermediate purification steps. mdpi.comresearchgate.net

Catalysis Innovation: The development of novel catalysts, such as nano-catalysts or biocatalysts, could offer higher yields and selectivity under milder reaction conditions. nih.govmdpi.com For instance, the use of L-proline as an organocatalyst has shown promise in the synthesis of other pyrazole derivatives. researchgate.net

Alternative Energy Sources: Microwave-assisted and solvent-free synthesis are promising green alternatives to conventional heating methods. sci-hub.se These techniques can significantly shorten reaction times and often lead to higher yields. sci-hub.se

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. enamine.net Applying this technology to the synthesis of trifluoromethylated pyrazoles could streamline production. enamine.net

A comparative table of potential synthetic strategies is presented below.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. sci-hub.se | Optimization of temperature and reaction time for specific precursors of this compound. sci-hub.se |

| Novel Catalysis | High selectivity, mild reaction conditions, potential for recyclability (heterogeneous catalysts). nih.govmdpi.com | Development of bespoke catalysts (e.g., modified Layered Double Hydroxides) for the cyclocondensation step. nih.gov |

| Multicomponent Reactions | Improved atom economy, reduced waste, simplified procedures. mdpi.comresearchgate.net | Designing a one-pot reaction combining precursors like a trifluoromethylated β-diketone, an ethyl-containing synthon, and hydrazine (B178648). |

| Flow Chemistry | Enhanced safety and scalability, precise process control, higher purity. enamine.net | Adaptation of known batch syntheses to continuous flow systems for industrial-scale production. enamine.net |

Development of Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Accurate structural elucidation is fundamental to understanding the properties and reactivity of this compound. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used, future research will focus on more advanced and efficient methodologies. mdpi.combohrium.comx-mol.net

Future directions in this area may involve:

High-Throughput Screening: Utilizing benchtop ¹⁹F NMR spectroscopy for real-time, high-throughput screening of reaction conditions. mdpi.com This allows for rapid optimization of synthetic protocols without the need for costly deuterated solvents. mdpi.com

Computational Spectroscopy: Integrating Density Functional Theory (DFT) calculations with experimental spectroscopic data (FT-IR, NMR) to provide a more profound understanding of the molecule's vibrational modes and electronic structure. bohrium.comnih.govresearchgate.net

Advanced Mass Spectrometry: Employing sophisticated mass spectrometry techniques to analyze reaction intermediates and byproducts, offering deeper mechanistic insights into synthetic pathways. mdpi.com

Crystallography: Promoting single-crystal X-ray diffraction studies to unequivocally determine the three-dimensional structure, which is crucial for understanding intermolecular interactions and for computational modeling.

The following table summarizes key characterization techniques and their future potential.

| Technique | Current Application | Future Development |

| ¹⁹F NMR Spectroscopy | Confirms the presence and electronic environment of the CF₃ group. mdpi.commdpi.comnih.gov | Use in benchtop instruments for real-time kinetic analysis and high-throughput reaction screening. mdpi.com |

| ¹H & ¹³C NMR | Elucidation of the overall molecular structure and confirmation of substituents. mdpi.combohrium.com | Combination with DFT calculations for more precise chemical shift prediction and structural verification. bohrium.com |

| FT-IR Spectroscopy | Identification of functional groups and bond vibrations. mdpi.combohrium.com | Correlation of experimental spectra with theoretical calculations to analyze vibrational modes in detail. bohrium.com |

| Computational Methods (DFT) | Prediction of molecular geometry, electronic properties, and spectroscopic data. nih.govresearchgate.net | Enhanced accuracy in predicting reactivity and guiding the design of new derivatives. nih.gov |

Integration of Machine Learning and AI in Computational Design and Synthesis Prediction

Future research will likely focus on:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using ML algorithms like artificial neural networks (ANN) and random forests to predict the biological activity of novel derivatives. nih.gov

De Novo Drug Design: Utilizing deep learning and generative models to design new pyrazole-based molecules with desired properties, such as specific binding affinities for biological targets. oxfordglobal.comnih.gov

Synthesis Planning: Employing AI-powered retrosynthesis tools to predict optimal and greener synthetic pathways, reducing the time and resources spent on experimental trial and error. eurasianjournals.com

Property Prediction: Training ML models to accurately predict physicochemical properties, toxicity, and metabolic stability, thereby streamlining the drug discovery pipeline. nih.gov

Investigation of this compound as a Versatile Synthon for New Chemical Entities

The term "privileged scaffold" is often used to describe molecular frameworks that can be readily modified to interact with a wide range of biological targets. nih.govacs.org The trifluoromethylated pyrazole core is considered one such scaffold. nih.govacs.org Future research will extensively investigate this compound as a versatile starting material, or synthon, for creating libraries of new compounds.

Key research avenues include:

Functionalization of the Pyrazole Ring: Exploring reactions such as lithiation followed by quenching with various electrophiles to introduce diverse functional groups at the C4 and C5 positions. enamine.net

N-Substitution: Developing methods for selective alkylation or arylation at the N1 position to modulate the molecule's steric and electronic properties, which can significantly impact biological activity.

Click Chemistry: Utilizing the pyrazole core in click chemistry reactions to efficiently link it to other molecular fragments, creating complex and diverse structures.

Building Block for Fused Heterocycles: Using the pyrazole as a foundation for synthesizing more complex, fused heterocyclic systems, which are prevalent in many pharmaceuticals. nih.gov

The strategic modification of this synthon could lead to the discovery of new chemical entities with enhanced potency and selectivity for applications in medicine and agrochemistry. nih.gov

Expanding Applications in Emerging Fields of Chemical Technology

While trifluoromethyl-substituted pyrazoles have established roles in pharmaceuticals and agrochemicals, future research aims to broaden their applicability into other advanced technological fields. acs.orgnih.gov The unique electronic properties imparted by the CF₃ group make these compounds attractive candidates for materials science applications.

Potential emerging applications include:

Organic Electronics: Investigating derivatives of this compound as components in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or organic field-effect transistors (OFETs). mdpi.com The trifluoromethyl group can influence molecular packing and electron-transport properties, which are critical for device performance.

Coordination Chemistry: Using the pyrazole as a ligand to create novel metal-organic frameworks (MOFs) or coordination complexes. These materials could have applications in catalysis, gas storage, or as sensors.

Advanced Polymers: Incorporating the this compound moiety into polymer backbones to develop materials with enhanced thermal stability, chemical resistance, or specific optical properties.

The exploration of these applications will require interdisciplinary collaboration between synthetic chemists, materials scientists, and engineers to fully realize the potential of this versatile chemical compound.

Q & A

Q. What are the optimal synthetic routes for preparing 5-ethyl-3-(trifluoromethyl)-1H-pyrazole?

Methodological Answer: The most common synthesis involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones bearing trifluoromethyl groups. For example, a related compound, 3-methyl-5-(trifluoromethyl)-1H-pyrazole, was synthesized by refluxing methyl 1,1,1-trifluoropentane-2,4-dione with hydrazine hydrate in ethanol for 6 hours, achieving a 97.6% yield . Adjusting the diketone precursor to include an ethyl substituent (e.g., ethyl trifluoromethyl diketone) would allow analogous synthesis of the target compound. Key parameters include solvent choice (ethanol or THF), temperature control (reflux), and stoichiometric ratios of reagents.

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer: Purity is typically confirmed via HPLC (>95% purity thresholds) and melting point analysis. Structural validation employs spectroscopic techniques:

- NMR : Distinct signals for the ethyl group (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) .

- X-ray crystallography : Resolves regiochemistry and confirms substituent positions, as demonstrated for a dihydropyrazole analog with a trifluoromethyl group .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₆H₈F₃N₂: 181.1 g/mol).

Q. What solvents and reaction conditions favor pyrazole ring stability during functionalization?

Methodological Answer: Pyrazole rings are sensitive to strong acids/bases but stable in polar aprotic solvents (e.g., DMF, THF) under mild conditions. For example, triazole-pyrazole hybrids were synthesized in THF/water mixtures at 50°C using copper sulfate as a catalyst, preserving the pyrazole core . Avoid prolonged exposure to high temperatures (>100°C) or oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution on the pyrazole ring?

Methodological Answer: Regioselectivity is influenced by electron-withdrawing groups (e.g., trifluoromethyl) that direct substitutions to the less electron-deficient position. For example, in 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, the trifluoromethyl group at C3 directs further functionalization to C5 . Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution and frontier molecular orbitals .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Methodological Answer: Derivatives can be screened for antifungal or antibacterial activity using:

- Broth microdilution assays : Minimum inhibitory concentration (MIC) against Candida albicans or Staphylococcus aureus .

- Enzyme inhibition studies : Target enzymes like carbonic anhydrase or prostaglandin synthases, as seen in structurally similar pyrazoles .

- Cellular cytotoxicity assays : MTT or resazurin-based viability tests in cancer cell lines .

Q. How do computational methods aid in understanding the electronic effects of the trifluoromethyl group?

Methodological Answer: Density Functional Theory (DFT) calculations quantify the electron-withdrawing effect of the -CF₃ group, which lowers the π-electron density of the pyrazole ring, increasing electrophilicity at C5. For example, Mulliken charge analysis of 5-hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole revealed significant charge redistribution due to -CF₃ . Molecular electrostatic potential (MESP) maps further visualize reactive sites for nucleophilic attacks.

Q. What strategies mitigate contradictions in spectroscopic data for pyrazole derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Strategies include:

Q. How are pyrazole-based hybrids (e.g., triazole-pyrazole) synthesized and characterized?

Methodological Answer: Hybrids are synthesized via click chemistry or palladium-catalyzed couplings. For example, 4-(4-methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole was prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water at 50°C, yielding 60% after column chromatography . Characterization involves HRMS for molecular confirmation and X-ray diffraction for regiochemical assignment.

Data Contradiction Analysis

While reports a 97.6% yield for 3-methyl-5-(trifluoromethyl)-1H-pyrazole, yields for more complex derivatives (e.g., triazole-pyrazole hybrids) drop to ~60% due to steric hindrance and competing side reactions . Researchers must optimize catalysts (e.g., Cu(I) for CuAAC) and reaction times to balance efficiency and complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.